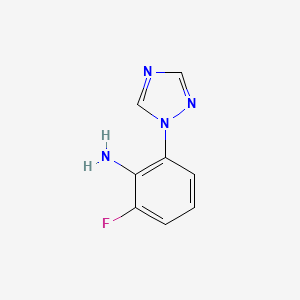

2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline

Descripción

Chemical Nomenclature and Structural Identification

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)aniline represents a sophisticated heterocyclic compound characterized by its unique molecular architecture that combines multiple pharmacologically significant moieties. The compound possesses the molecular formula C8H7FN4 with a molecular weight of 178.17 grams per mole, and is officially registered under the Chemical Abstracts Service number 1183856-70-3. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 2-fluoro-6-(1,2,4-triazol-1-yl)aniline, reflecting the precise positioning of substituents on the aromatic ring system.

The structural framework of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline features a benzene ring substituted with an amino group at the 1-position, a fluorine atom at the 2-position, and a 1,2,4-triazole ring system attached at the 6-position. This specific substitution pattern creates a distinctive molecular geometry where the triazole heterocycle is positioned ortho to the fluorine substituent and meta to the amino group. The Standard International Chemical Identifier for this compound is InChI=1S/C8H7FN4/c9-6-2-1-3-7(8(6)10)13-5-11-4-12-13/h1-5H,10H2, while the corresponding SMILES notation is C1=CC(=C(C(=C1)F)N)N2C=NC=N2.

The physical properties of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline include a predicted boiling point of 354.7±52.0 degrees Celsius and a density of 1.43±0.1 grams per cubic centimeter. The compound exhibits a predicted pKa value of 1.67±0.12, indicating its acidic character under aqueous conditions. These properties reflect the influence of both the electron-withdrawing fluorine atom and the triazole ring system on the overall electronic characteristics of the molecule. The compound typically appears as a powder at room temperature and requires appropriate storage conditions to maintain its stability.

Historical Context in Heterocyclic Chemistry Research

The development of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline must be understood within the broader historical framework of triazole chemistry, which traces its origins to the pioneering work of Bladin in 1885. Bladin first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C2H3N3. This foundational discovery initiated a century-long evolution in triazole chemistry that would eventually lead to the sophisticated derivatives observed in contemporary pharmaceutical research.

The historical progression of triazole chemistry gained significant momentum in 1944 with the discovery of antifungal activities in azole derivatives, marking the first major therapeutic application of this heterocyclic system. This breakthrough catalyzed intensive research efforts that resulted in the development of clinically important antifungal agents including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. The mechanism underlying the antifungal activity of these compounds was subsequently elucidated, revealing their ability to inhibit ergosterol synthesis through blocking of the P450-dependent enzyme CYP 51.

The incorporation of fluorine substituents into aromatic heterocycles represents a more recent advancement in medicinal chemistry, reflecting the recognition that fluorine substitution can significantly enhance the pharmacological properties of bioactive compounds. The strategic placement of fluorine atoms in pharmaceutical molecules has become increasingly important due to the unique properties that fluorine imparts, including altered lipophilicity, metabolic stability, and binding affinity to biological targets. The development of fluorinated triazole-containing anilines such as 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline represents the convergence of these two important medicinal chemistry strategies.

The evolution of synthetic methodologies for constructing 1,2,4-triazole-containing compounds has progressed from classical approaches such as the Einhorn-Brunner reaction and the Pellizzari reaction to more modern catalytic methods. Recent advances include the development of amine oxidase-inspired catalysis systems that enable the regioselective synthesis of 1,2,4-triazoles through environmentally benign processes using oxygen as the terminal oxidant. These methodological improvements have facilitated access to complex triazole-containing structures like 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline with enhanced efficiency and selectivity.

Significance in Modern Medicinal Chemistry

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)aniline occupies a position of considerable importance in contemporary medicinal chemistry due to its incorporation of multiple pharmacologically privileged structural elements within a single molecular framework. The compound exemplifies the principle of privileged scaffolds in drug discovery, where certain molecular frameworks demonstrate enhanced likelihood of exhibiting biological activity across diverse therapeutic targets. The 1,2,4-triazole moiety has been extensively validated as a privileged scaffold with recognized biological and pharmaceutical potential, making its incorporation into novel molecular architectures a strategic priority in pharmaceutical research.

The medicinal chemistry significance of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline extends beyond its individual therapeutic potential to encompass its utility as a versatile building block for the construction of more complex bioactive molecules. The compound serves as an important intermediate in the synthesis of heterodimeric cytokine modulators and other therapeutic agents that target inflammatory pathways. Research has demonstrated that triazole-containing compounds can effectively modulate cytokine activity, suggesting potential applications in treating diseases characterized by dysregulated inflammatory responses.

The structural design of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline reflects sophisticated understanding of structure-activity relationships in medicinal chemistry. The positioning of the fluorine atom at the 2-position relative to the amino group creates specific electronic and steric effects that can influence binding interactions with biological targets. Simultaneously, the 1,2,4-triazole ring at the 6-position provides additional opportunities for hydrogen bonding and coordination interactions with target proteins. This dual substitution pattern creates a molecular architecture that can engage multiple binding sites simultaneously, potentially leading to enhanced selectivity and potency.

Contemporary research in epigenetics has identified triazole-containing compounds as promising candidates for the development of novel therapeutic agents targeting histone-modifying enzymes. The ability of triazole rings to coordinate with metal centers in enzyme active sites, combined with the specific electronic properties imparted by fluorine substitution, positions 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline as a potentially valuable scaffold for epigenetic drug discovery. The compound's structural features align with the requirements for selective inhibition of histone-modifying enzymes, which represent important therapeutic targets for cancer and other diseases.

The significance of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline in modern medicinal chemistry is further emphasized by its potential applications in materials science and nanotechnology. Beyond traditional pharmaceutical applications, triazole-containing compounds have found utility in the development of light-emitting diodes, solar cells, and other advanced materials. The unique electronic properties of the fluorinated triazole-aniline system may enable novel applications in organic electronics and photonic devices, demonstrating the interdisciplinary nature of contemporary chemical research.

| Application Area | Relevance | Research Focus |

|---|---|---|

| Pharmaceutical Synthesis | Building block for complex therapeutics | Cytokine modulators, anti-inflammatory agents |

| Epigenetic Drug Discovery | Histone enzyme inhibition | Cancer and metabolic diseases |

| Materials Science | Electronic and photonic applications | Light-emitting diodes, solar cells |

| Coordination Chemistry | Metal binding capabilities | Catalysis and sensing applications |

Propiedades

IUPAC Name |

2-fluoro-6-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-2-1-3-7(8(6)10)13-5-11-4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDKUYLZBFIMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

One-Pot Synthesis via Triazoloquinazoline Intermediates

This method involves the initial acylation of an aniline derivative, followed by cyclization to form triazoloquinazoline intermediates, which are then converted into the target 2-(1,2,4-triazol-1-yl)aniline through acid-catalyzed hydrolysis.

Acylation: The aniline (e.g., 2-fluoro-6-aminobenzene) is acylated using an acyl chloride (such as cyclopropane carbonyl chloride) in acetic acid with sodium acetate as a base. This step yields hydrazide intermediates.

Cyclization: Without isolation, the hydrazide undergoes heterocyclization to form triazoloquinazoline intermediates.

Ring Opening: Acid-catalyzed hydrolysis in a methanol-water mixture (typically 5:1) leads to nucleophilic opening of the triazoloquinazoline ring, yielding the desired 2-(1,2,4-triazol-1-yl)aniline in near-quantitative yields (~98%).

- High overall yield and purity

- Avoids isolation of intermediates, simplifying the process

- Adaptable to various substituents on the triazole ring

Alternative Synthesis from 2-Aminobenzonitrile

Another efficient route starts from 2-aminobenzonitrile, which is converted into N’-(2-cyanophenyl)-N,N-dimethylformimidamides using N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). Subsequent heterocyclization with carboxylic acid hydrazides in acetic acid forms the triazoloquinazoline intermediate, followed by acid-catalyzed ring opening to yield the target compound.

- Utilizes commercially available 2-aminobenzonitrile as starting material

- In situ formation of formimidamide intermediates

- High yields and broad substrate scope demonstrated

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation | Acyl chloride, Acetic acid, Sodium acetate | Room temp to 80°C | 1-3 hours | Quantitative | Choice of acyl chloride affects substituent |

| Cyclization | Acetic acid | Reflux | 3-5 hours | Quantitative | Formation of triazoloquinazoline intermediate |

| Ring Opening | Methanol-water (5:1), mineral acid catalyst | 60-80°C | 4-6 hours | 95-98 | Acid-catalyzed hydrolysis for ring opening |

| Formimidamide formation | DMF/DMA, 2-aminobenzonitrile | 80-100°C | 2-4 hours | Quantitative | For alternative route |

| Heterocyclization | Hydrazides, Acetic acid | Reflux | 4-6 hours | Quantitative | Followed by ring opening |

Analytical Verification

The synthesized 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline compounds were characterized by:

-

- Absence of triazoloquinazoline proton signals at 9.25–9.70 ppm confirms ring opening

- NH2 protons of aniline appear as broadened or doubled singlets at 5.97–6.72 ppm

- Aromatic proton shifts consistent with electron-donating amino group and fluorine substitution

-

- Molecular ion peaks consistent with expected molecular weights

Elemental Analysis and X-ray Crystallography:

- Confirmed molecular formula and structure

Research Findings and Observations

- The one-pot synthesis approach is highly efficient and scalable, providing yields often exceeding 95%.

- The Dimroth rearrangement and nucleophilic ring opening are critical mechanistic steps enabling the conversion of triazoloquinazoline intermediates to the target aniline derivatives.

- The presence of the fluorine atom at the 2-position of the aniline ring influences the electronic properties and potentially the biological activity of the compound.

- Structural modifications at the 3-position of the triazole ring can be introduced via the choice of acyl chloride or hydrazide, allowing for a versatile library of derivatives.

Summary Table: Comparison of Preparation Methods

| Aspect | One-Pot Synthesis (Triazoloquinazoline Route) | 2-Aminobenzonitrile Route |

|---|---|---|

| Starting Material | Substituted aniline | 2-Aminobenzonitrile |

| Key Intermediate | Triazoloquinazoline | N’-(2-cyanophenyl)-N,N-dimethylformimidamide |

| Reaction Type | Acylation → Cyclization → Ring Opening | Formimidamide formation → Cyclization → Ring Opening |

| Solvents Used | Acetic acid, methanol-water mixture | DMF/DMA, acetic acid |

| Reaction Time | 8-14 hours total | 8-12 hours total |

| Yield | 95-98% | 90-98% |

| Scalability | High | Moderate to high |

| Flexibility for Substituents | High | Moderate |

Análisis De Reacciones Químicas

Types of Reactions

2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base and a polar aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Overview

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)aniline is a compound of significant interest due to its diverse applications in scientific research, particularly in the fields of pharmaceuticals and agriculture. This article explores its potential applications, supported by comprehensive data tables and case studies.

Pharmaceuticals

The compound exhibits notable antibacterial, antifungal, and antitumor properties, making it a candidate for drug development.

- Antibacterial Activity : Research has shown that derivatives of triazole compounds, including 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline, possess significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM .

- Antifungal Properties : The compound has demonstrated efficacy against various fungal strains, including Candida albicans and Cryptococcus species. Studies highlight its potential as a fungicide with MIC values as low as 0.0313 µg/mL against certain pathogens .

Agricultural Chemicals

The compound's biological activities extend to agricultural applications where it can be utilized as an effective fungicide and bactericide.

- Fungicidal Efficacy : Its antifungal properties suggest that it can be developed into agricultural chemicals aimed at protecting crops from fungal infections .

| Activity Type | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 10.1 - 62.4 | |

| Antifungal | Candida albicans | 0.0313 | |

| Antifungal | Cryptococcus species | Not specified |

Case Study 1: Antibacterial Activity Against Staphylococcus aureus

A recent study evaluated the antibacterial properties of various triazole derivatives, including 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline. The results indicated a promising antibacterial effect with specific modifications enhancing activity. The introduction of electron-donating groups significantly improved the interaction with bacterial enzymes .

Case Study 2: Antifungal Efficacy in Agricultural Applications

In agricultural research, the compound was tested against several pathogenic fungi affecting crops. It showed superior antifungal activity compared to traditional fungicides like azoxystrobin. This highlights its potential for development into commercial agricultural products aimed at disease management in crops .

Mecanismo De Acción

The mechanism of action of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it more effective in its applications .

Comparación Con Compuestos Similares

4-(1H-1,2,4-Triazol-1-yl)aniline

- Molecular Formula : C₈H₈N₄; Molecular Weight : 160.17 g/mol; CAS RN : 6523-49-5; Melting Point : 142–144°C .

- Key Differences: The para-substitution of the triazole group reduces steric hindrance compared to the ortho-substituted fluorine and triazole in the target compound.

- Applications : Used as a precursor in heterocyclic chemistry and agrochemical synthesis .

3-Fluoro-4-(1H-1,2,3,4-Tetrazol-1-yl)aniline

- Structure : Tetrazole at the 4-position and fluorine at the 3-position.

- Molecular Formula : C₇H₆FN₅; Molecular Weight : 179.15 g/mol; CAS RN : 1247241-42-4 .

- Fluorine at the 3-position may lead to different electronic effects compared to the 2-fluoro substitution in the target compound.

- Applications : Tetrazole-containing compounds are widely used in pharmaceuticals for their bioisosteric properties .

4-Fluoro-N-(1H-Indol-6-ylmethyl)aniline

- Structure : Fluorine at the 4-position of aniline with an indole-methyl substituent.

- Molecular Formula : C₁₅H₁₃FN₂; CAS RN : 1638253-58-3 .

- Fluorine at the para position may offer distinct electronic effects versus ortho substitution.

- Applications : Likely explored in drug discovery for kinase inhibition or receptor modulation .

Substituent Effects

- Fluorine Position : Ortho-substituted fluorine in the target compound may increase steric hindrance near the amine group, affecting reactivity in coupling reactions (e.g., azo dye synthesis) compared to para-substituted analogs .

- Heterocycle Type : Triazole (target compound) vs. tetrazole (CAS 1247241-42-4) alters electron distribution and hydrogen-bonding capacity, impacting solubility and target binding .

Actividad Biológica

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)aniline is a fluorinated aromatic amine that incorporates a triazole moiety, making it an interesting compound in medicinal chemistry. The presence of both the fluorine atom and the triazole ring contributes to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

- Molecular Formula : C8H7FN4

- Molecular Weight : 178.17 g/mol

- IUPAC Name : 2-fluoro-6-(triazol-1-yl)aniline

- Canonical SMILES : C1=CC(=C(C=C1N2C=CN=N2)N)F

The biological activity of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline is primarily attributed to the triazole ring, which can interact with various enzymes and receptors. This interaction may lead to the inhibition of specific enzymatic activities or modulation of cellular pathways. Triazole derivatives are known for their ability to inhibit enzymes such as carbonic anhydrases and have been explored for their effects on cancer cell proliferation and antimicrobial activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole compounds. For instance:

- Antifungal Activity : Compounds similar to 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline exhibited significant antifungal activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values ranging from 0.0156 to 0.25 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)aniline | TBD | TBD |

| Similar Triazole Derivative | 0.0156 | Candida albicans |

| Similar Triazole Derivative | 0.25 | Cryptococcus neoformans |

Anticancer Activity

Triazoles have also shown promise in cancer treatment:

- Inhibition of Cancer Cell Lines : Studies indicate that triazole derivatives can inhibit various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . For example, some derivatives demonstrated IC50 values ranging from 0.12 to 2.78 μM against MCF-7 breast cancer cells .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)aniline | TBD | TBD |

| Triazole Derivative | 0.12–2.78 | MCF-7 |

Case Studies and Research Findings

Recent studies have focused on synthesizing new triazole derivatives for enhanced biological activity:

- Antitubercular Activity : A series of triazole-linked compounds were evaluated for their ability to inhibit DprE1, a target in tuberculosis treatment. These compounds exhibited promising results with low MIC values against Mycobacterium tuberculosis .

- Structure–Activity Relationship (SAR) : Research has shown that modifications on the triazole ring significantly affect biological activity. For instance, substituents such as halogens (e.g., fluorine) enhance antifungal activity compared to non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline with high purity?

- Methodology : Start with a nitroaniline precursor (e.g., 2-fluoro-6-nitroaniline) and employ azide-based cyclization. Use sodium azide in dimethylformamide (DMF) at 80–100°C to form the triazole ring, followed by catalytic hydrogenation to reduce the nitro group to an amine. Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of azide to precursor) and use inert atmospheres to minimize side reactions. Post-synthesis, recrystallize from ethanol/water mixtures to enhance purity .

Q. How can structural characterization of this compound be rigorously validated?

- Analytical Techniques :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Collect high-resolution data (≤ 0.8 Å) to confirm substituent positions .

- Spectroscopy : Confirm functional groups via FT-IR (N-H stretch at ~3400 cm⁻¹, triazole C-N at 1600 cm⁻¹). Use ¹H/¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm) and fluorine coupling patterns (¹⁹F NMR at δ -110 to -120 ppm) .

Q. What are the recommended protocols for assessing its stability under laboratory storage conditions?

- Stability Testing : Store in amber vials at -20°C under argon. Conduct accelerated degradation studies at 40°C/75% relative humidity for 4 weeks. Monitor decomposition via HPLC-MS; look for hydrolysis byproducts (e.g., free aniline or triazole fragments) .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluorine at the ortho position directs electrophilic substitution to the para position relative to the triazole. Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict regioselectivity in Suzuki-Miyaura couplings. Validate with experimental data (e.g., Pd-catalyzed reactions with aryl boronic acids) .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

- Case Study : If NMR shifts deviate from DFT-predicted values, consider solvation effects (use PCM models) or dynamic processes (e.g., tautomerism). For crystal structure discrepancies (e.g., bond length variations), check for thermal motion artifacts via anisotropic displacement parameters in SHELXL refinement .

Q. How can this compound serve as a ligand in transition-metal catalysis?

- Coordination Chemistry : Screen metal complexes (e.g., Pd, Cu) in ligand-binding assays. Use UV-Vis titration to determine binding constants (Kd) and cyclic voltammetry to assess redox activity. Compare with analogues lacking the fluorine substituent to isolate electronic effects .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans). Structure-activity relationship (SAR) studies should modify the triazole’s N-substituents to probe pharmacophore requirements .

Q. How does the compound behave under photolytic conditions relevant to agrochemical applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.